molecular formula C21H24N4S B12025025 2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine CAS No. 587014-36-6

2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine

Cat. No.: B12025025
CAS No.: 587014-36-6
M. Wt: 364.5 g/mol
InChI Key: YBEXKRGGUAMFBD-UHFFFAOYSA-N
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Description

2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the allyl and tert-butylbenzyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction using allyl halides in the presence of a base.

    Attachment of the tert-Butylbenzyl Group: The tert-butylbenzyl group can be attached via a nucleophilic substitution reaction using tert-butylbenzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Allyl halides, tert-butylbenzyl halides, and other suitable reagents.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol: A similar compound with a thiol group instead of a thioether group.

    5-[(4-tert-butylbenzyl)thio]-1-(2,4-dimethylphenyl)-1H-tetrazole: Another compound with a tetrazole ring instead of a triazole ring.

Uniqueness

2-(4-Allyl-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-YL)pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its unique structure allows for diverse applications in various fields of research and industry.

Properties

CAS No.

587014-36-6

Molecular Formula

C21H24N4S

Molecular Weight

364.5 g/mol

IUPAC Name

2-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H24N4S/c1-5-14-25-19(18-8-6-7-13-22-18)23-24-20(25)26-15-16-9-11-17(12-10-16)21(2,3)4/h5-13H,1,14-15H2,2-4H3

InChI Key

YBEXKRGGUAMFBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2CC=C)C3=CC=CC=N3

Origin of Product

United States

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